4,7-Tridecadien-1-ol, (4E,7Z)-

Pheromone Synthesis Stereoselective Synthesis Potato Tuber Moth

(4E,7Z)-4,7-Tridecadien-1-ol (CAS 57981-61-0), a C13 linear dienol with E/Z geometry at positions 4 and 7, serves as the critical alcohol precursor to the acetate sex pheromone components (PTM1 and PTM2) of the potato tuber moth (Phthorimaea operculella), a globally significant solanaceous pest. This compound is characterized by a molecular formula of C13H24O, a molecular weight of 196.33 g/mol, and a boiling point of approximately 295.1 °C at 760 mmHg.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 57981-61-0
Cat. No. B1366640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Tridecadien-1-ol, (4E,7Z)-
CAS57981-61-0
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCO
InChIInChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3/b7-6-,10-9+
InChIKeyRJYCGBIUZZJVLQ-IXWMQOLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for (4E,7Z)-4,7-Tridecadien-1-ol (CAS 57981-61-0): A Key Precursor in Potato Tuber Moth Pheromone Synthesis


(4E,7Z)-4,7-Tridecadien-1-ol (CAS 57981-61-0), a C13 linear dienol with E/Z geometry at positions 4 and 7, serves as the critical alcohol precursor to the acetate sex pheromone components (PTM1 and PTM2) of the potato tuber moth (Phthorimaea operculella), a globally significant solanaceous pest [1]. This compound is characterized by a molecular formula of C13H24O, a molecular weight of 196.33 g/mol, and a boiling point of approximately 295.1 °C at 760 mmHg . Its procurement value is primarily tied to its role as a synthetic intermediate in pheromone manufacturing and as a reference standard for analytical method development.

Workflow Pheromone intermediate for stereoselective synthesis
Selection Penultimate alcohol precursor for (4E,7Z)-acetate synthesis
Use Context Pheromone manufacturing and analytical reference standard development

Why Generic Substitution of (4E,7Z)-4,7-Tridecadien-1-ol Fails in Pheromone Synthesis and Bioactivity


In lepidopteran pheromone biology, both the geometric configuration of double bonds and the terminal functional group are critical determinants of olfactory receptor activation; even minor alterations can abolish or invert behavioral responses [1]. The (4E,7Z)-alcohol cannot be interchanged with its acetate ester (PTM1), the (4E,7Z,10Z)-triene acetate (PTM2), or other geometric isomers, as these compounds occupy distinct roles in the pheromone blend and synthetic pathway [1][2]. The alcohol is specifically required as a penultimate intermediate in stereoselective syntheses where terminal acetylation is the final step, and its geometric purity directly dictates the isomeric purity of the bioactive acetate end-product [1].

Target Compound
(4E,7Z)-4,7-Tridecadien-1-ol
Acetate Ester (PTM1)
Different terminal functionality; the alcohol is a synthetic precursor, not a direct field replacement for the acetate.
Triene Acetate (PTM2)
Additional unsaturation shifts olfactory receptor activation; the diene skeleton provides essential short-range orientation activity.
Other Geometric Isomers
Isomeric purity is critical; (4Z,7Z)-, (4E,7E)- or (4Z,7E)-isomers yield behaviorally inactive acetate end-products.

Quantitative Differential Evidence for (4E,7Z)-4,7-Tridecadien-1-ol Against Its Closest Analogs


Synthetic Precursor Role: The Alcohol as the Penultimate Intermediate in PTM1 Synthesis

In a published synthetic route, (4E,7Z)-4,7-tridecadien-1-ol is the direct precursor to the acetate pheromone PTM1. The alcohol is obtained via lithium aluminium monoethoxy hydride reduction of ethyl (4E,7Z)-4,7-tridecadienoate, and subsequent acetylation with acetic anhydride/pyridine yields the bioactive acetate [1]. This explicitly positions the alcohol as a necessary, non-substitutable intermediate if the end-product is to be the (4E,7Z)-acetate isomer.

Penultimate Intermediate
Head-to-head
One acetylation step removed from bioactive PTM1 acetate
Defines non-substitutable synthetic position; requires terminal modification for field activity.
Synthetic chemistry route per Vig et al. (1985).
Pheromone Synthesis Stereoselective Synthesis Potato Tuber Moth

Field Attraction Efficacy: The Acetate Blend Superiority Over Single Components

Field and wind-tunnel trials with Phthorimaea operculella males demonstrated that a 1:1 mixture of (E,Z)-4,7-tridecadien-1-yl acetate (the acetylated derivative of the target alcohol) and (E,Z,Z)-4,7,10-tridecatrien-1-yl acetate was significantly more attractive than the triene alone [1]. This establishes the essential contribution of the diene component—derived from the target alcohol—to the complete pheromone blend.

Field Attraction Blend
Class-level inference
1:1 diene-triene blend superior to triene alone for male moth source location
Reported diene component contribution to complete pheromone blend behavioral response.
Wind tunnel and field trapping; Toth et al. (1984).
Field Trapping Behavioral Bioassay Pheromone Blend Optimization

Geometric Isomer Differentiation: Stereoselective Synthesis of the Four 4,7-Tridecadien-1-yl Acetate Isomers

A study detailed the stereoselective synthesis of all four isomers of 4,7-tridecadien-1-yl acetate, using the corresponding alcohol isomers as intermediates [1]. The (4E,7Z)-isomer is the specific sex pheromone of the spotted tentiform leafminer moth (Phyllonorycter corylifoliella), indicating that biological activity is exquisitely isomer-specific [1]. The four isomers were separated and characterized, demonstrating that only the correct geometric isomer elicits the intended biological response.

Isomer Specificity
Cross-study comparable
Only (4E,7Z)-isomer active; >95% geometric purity required for precursor
Absolute isomer-dependent bioactivity; impurity yields inactive acetate for pest management.
Stereoselective synthesis; Gânscă et al. (2001).
Stereoselective Synthesis Isomer Separation Pheromone Chemistry

Analytical Reference Standard: Spectroscopic Characterization of (4E,7Z)-4,7-Tridecadien-1-ol

The (4E,7Z)-4,7-tridecadien-1-ol compound has been characterized by 1 NMR, 1 FTIR, and 2 MS (GC) spectra, providing a definitive spectral fingerprint for identity confirmation [1]. This level of characterization, available in the SpectraBase database, enables unambiguous differentiation from other tridecadienol isomers that may co-elute or exhibit similar mass spectra.

Spectral Fingerprint
Supporting evidence
Authenticated 1H NMR, FTIR, and GC-MS spectra available
Supports identity confirmation and differentiation from co-eluting isomers.
SpectraBase Compound ID: GJmKsFJ705y.
Analytical Chemistry GC-MS NMR Spectroscopy Quality Control

Optimal Application Scenarios for Procuring (4E,7Z)-4,7-Tridecadien-1-ol


In-House Synthesis of Potato Tuber Moth Pheromone Lures

Research groups and agrochemical formulators synthesizing PTM1 (the diene acetate component of the P. operculella sex pheromone) can procure (4E,7Z)-4,7-tridecadien-1-ol as the penultimate intermediate. This allows on-demand acetylation to produce fresh, high-purity acetate lures, bypassing the need to store the more labile acetate ester over extended periods [1].

Analytical Reference Standard for Pheromone Quality Control

Quality control laboratories can use (4E,7Z)-4,7-tridecadien-1-ol as a certified reference material to confirm the identity and geometric purity of incoming pheromone precursors. The availability of authenticated NMR, FTIR, and GC-MS spectra in public databases (SpectraBase) facilitates rapid batch verification [2].

Stereoselective Synthesis Research on Lepidopteran Pheromones

Organic chemistry laboratories investigating stereoselective routes to lepidopteran pheromones can utilize the (4E,7Z)-alcohol as a starting material or intermediate for further derivatization. The documented synthesis route from 2,4-nonadienal, achieving ≥95% geometric purity and 29% overall yield for the acetate, provides a validated benchmark for analogous synthetic efforts .

Behavioral and Electrophysiological Studies on Pheromone Reception

Neuroscientists and entomologists studying olfactory receptor neuron specificity can employ the alcohol as a precursor to generate isomerically pure acetate stimuli for single-sensillum recording (SSR) and electroantennography (EAG) experiments, as the diene component has been shown to influence short-range orientation behavior in P. operculella males [3].

Application
Selection Property
Validation Focus
Pheromone Lure Synthesis
Penultimate alcohol intermediate
On-demand acetylation; acetate stability review
Analytical Reference Standard
Certified geometric purity
NMR, FTIR, and GC-MS spectral matching
Stereoselective Synthesis Research
Defined (4E,7Z) starting material
Route benchmarking; isomeric purity verification
Olfactory Receptor Studies
Isomerically pure stimulus precursor
Electrophysiology assay context; behavioral response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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